ICL-CCIC-0019 is a selective and potent inhibitor of choline kinase alpha, an enzyme critical in phosphatidylcholine synthesis and cellular metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. It operates by disrupting the choline metabolism pathway, which is often upregulated in cancer cells, leading to altered metabolic processes that may inhibit tumor growth.
The synthesis of ICL-CCIC-0019 involves several chemical reactions designed to create a compound that effectively inhibits choline kinase alpha. The specific synthetic route includes the use of various reagents and conditions that facilitate the formation of the desired molecular structure. Detailed methods for synthesizing ICL-CCIC-0019 are documented in supplementary materials associated with research studies, including high-performance liquid chromatography (HPLC) techniques for purification and analysis .
The synthesis process typically involves:
ICL-CCIC-0019 has a defined molecular structure that can be represented through various chemical diagrams. The compound's structure is crucial for its function as an inhibitor of choline kinase alpha.
The molecular formula and other structural data are typically derived from spectroscopic analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These analyses confirm the identity and purity of ICL-CCIC-0019, providing insight into its potential interactions with biological targets .
ICL-CCIC-0019 primarily functions through competitive inhibition of choline kinase alpha, which catalyzes the phosphorylation of choline to phosphocholine. By inhibiting this enzyme, ICL-CCIC-0019 disrupts the synthesis of phosphatidylcholine, leading to metabolic changes within cancer cells.
The mechanism involves:
The action of ICL-CCIC-0019 on cancer cells involves several metabolic reprogramming events:
Experimental data indicate that ICL-CCIC-0019 treatment leads to changes in metabolite levels, including decreased citrate and increased glycolytic intermediates, confirming its role in reprogramming cancer cell metabolism .
ICL-CCIC-0019 exhibits specific physical properties such as solubility profiles and stability under various conditions. These properties are essential for determining its suitability for therapeutic applications.
The chemical properties include:
ICL-CCIC-0019 is primarily investigated for its potential in cancer therapy due to its ability to selectively inhibit choline kinase alpha. Its applications extend beyond oncology; it may also play a role in treating other conditions associated with dysregulated lipid metabolism, such as inflammatory diseases and certain neurodegenerative disorders . The ongoing research into ICL-CCIC-0019 highlights its promise as a versatile tool in both basic research and clinical settings aimed at understanding and treating complex diseases.
ICL-CCIC-0019 is a rationally designed small-molecule inhibitor targeting choline kinase alpha (CHKA). Its discovery originated from a focused-library screen of asymmetrical N,N-dimethylaminopyridine (DMAP) derivatives, where DMAP moieties serve as bioisosteric replacements for cationic choline groups. The molecular structure features a central linker connecting two DMAP headgroups, optimizing interactions with CHKA's choline-binding pocket [2] [3]. Unlike earlier bis-cationic inhibitors (e.g., MN58B with quinolinium groups), ICL-CCIC-0019’s DMAP design simplifies synthesis while maintaining potency. The synthetic route involves nucleophilic displacement reactions: 4-chloromethylpyridine is reacted with dimethylamine to form the DMAP precursor, followed by quaternization with dibromoalkane linkers. Final purification employs recrystallization from acetonitrile/ether mixtures [3]. Key innovations include avoiding complex intermediates associated with MN58B synthesis, enhancing reproducibility and yield [3].
Table 1: Key Structural Features of ICL-CCIC-0019
Component | Chemical Group | Role in CHKA Inhibition |
---|---|---|
Cationic Headgroups | N,N-Dimethylaminopyridine (DMAP) | Mimics choline, competes for substrate binding |
Linker | Alkyl chain (variable length) | Optimizes spatial orientation of headgroups |
Synthetic Handle | Bromoalkyl intermediate | Enables quaternization for cationic charge |
The SAR of CHKA inhibitors hinges on three critical elements:
Table 2: Comparative Potency of CHKA Inhibitors
Compound | IC₅₀ (CHKA) | GI₅₀ (HCT116) | Selectivity (Kinase Panel) |
---|---|---|---|
ICL-CCIC-0019 | 0.27 ± 0.06 μM | 0.98 ± 0.24 μM | >20% inhibition in 5/131 kinases |
MN58B | ~0.30 μM | ~1.50 μM | Moderate off-target effects |
CK37 | >100 μM | >50 μM | Low selectivity |
RSM-932A (TCD717) | 0.10 μM | 0.80 μM | Clinical-stage inhibitor |
Piperazine derivatives (e.g., CK146) were developed from ICL-CCIC-0019 to introduce synthetic handles for prodrug conjugation. However, adding bulky groups (e.g., ε-(Ac)Lys in CK145) abrogates CHKA inhibition, confirming steric constraints near the linker region [3] [4].
ICL-CCIC-0019 displays moderate aqueous solubility (0.5–1.0 mg/mL in PBS, pH 7.4) due to its dicationic nature, but suffers from pH-dependent instability. Degradation occurs rapidly in acidic conditions (t~1/2~ < 2 h at pH 2) via hydrolysis of the alkyl linker, while it remains stable at neutral pH (t~1/2~ > 48 h) [3] [4]. Solubility is enhanced in organic cosolvents (e.g., 10% DMSO), but precipitation occurs in physiological buffers, limiting in vivo applications. LogP values (calculated = -1.2) indicate high polarity, correlating with poor membrane permeability in Caco-2 assays (P~app~ < 1 × 10⁻⁶ cm/s) [4]. To address these limitations, prodrug strategies were explored:
Table 3: Physicochemical and ADME Challenges of ICL-CCIC-0019
Property | Value/Characteristic | Implication |
---|---|---|
Aqueous Solubility (pH 7.4) | 0.5–1.0 mg/mL | Limited in vivo bioavailability |
Acidic Stability (pH 2) | t~1/2~ < 2 hours | Degradation in gastric environment |
Caco-2 Permeability | P~app~ < 1 × 10⁻⁶ cm/s | Poor intestinal absorption |
Plasma Protein Binding | >95% | Reduced free drug concentration |
Metabolic Stability | CYP3A4-mediated demethylation | Potential drug-drug interactions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7